molecular formula C12H12N4O4S B11450194 N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11450194
M. Wt: 308.32 g/mol
InChI Key: USGPCMVTZSCZLY-UHFFFAOYSA-N
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Description

N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-nitrophenylhydrazine with acetic anhydride to form an intermediate, which is then cyclized with thiocarbonyl compounds under acidic conditions to yield the desired thiadiazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters can also enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique thiadiazole ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of versatility and effectiveness .

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

N-[3-acetyl-2-(4-nitrophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C12H12N4O4S/c1-7(17)13-12-14-15(8(2)18)11(21-12)9-3-5-10(6-4-9)16(19)20/h3-6,11H,1-2H3,(H,13,14,17)

InChI Key

USGPCMVTZSCZLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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